
(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid
Descripción general
Descripción
(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group, a phenoxyphenyl group, and a propanoic acid backbone
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry:
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
The primary target of (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid, also known as fenoprofen , is the cyclooxygenase enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
Fenoprofen acts by binding to the cyclooxygenase enzyme , thereby blocking the conversion of arachidonic acid to prostaglandins . This inhibition of prostaglandin synthesis results in decreased inflammation and pain .
Biochemical Pathways
The action of fenoprofen primarily affects the arachidonic acid pathway . By inhibiting the cyclooxygenase enzyme, fenoprofen prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the downstream effects of prostaglandins, including inflammation and pain .
Result of Action
The molecular and cellular effects of fenoprofen’s action include a reduction in inflammation and pain . By inhibiting the production of prostaglandins, fenoprofen decreases the inflammatory response, which in turn reduces pain .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cyclooxygenase, where it acts as an inhibitor. This interaction prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound has been shown to bind to melanocortin receptors, enhancing their activity and leading to increased ERK1/2 activation . These interactions highlight the compound’s potential in modulating inflammatory responses and cellular signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, it reduces the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses . In neuronal cells, the compound enhances cell survival and differentiation by activating melanocortin receptors and subsequent signaling pathways . Furthermore, this compound influences gene expression by modulating transcription factors involved in inflammation and cell survival . These cellular effects underscore the compound’s potential therapeutic applications in inflammatory and neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, the compound acts as an allosteric enhancer for melanocortin receptors, increasing their affinity for endogenous ligands and enhancing downstream signaling pathways such as ERK1/2 activation . These molecular interactions result in the modulation of inflammatory responses and promotion of cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cyclooxygenase activity and prolonged activation of melanocortin receptors . These temporal effects suggest that the compound can maintain its biological activity over extended periods, making it suitable for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and promotes cell survival without significant adverse effects . At higher doses, it can cause gastrointestinal irritation and renal toxicity, similar to other non-steroidal anti-inflammatory drugs . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is metabolized primarily in the liver through phase I and phase II metabolic pathways . Enzymes such as cytochrome P450 oxidize the compound, followed by conjugation reactions involving glucuronidation and sulfation . These metabolic processes facilitate the excretion of the compound and its metabolites through the kidneys . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . The compound is known to interact with albumin in the bloodstream, facilitating its distribution to various tissues . Additionally, transporters such as organic anion-transporting polypeptides play a role in the cellular uptake of the compound . These transport and distribution mechanisms ensure that this compound reaches its target sites within the body.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum . The compound’s localization is influenced by its interactions with specific targeting signals and post-translational modifications . These subcellular localizations are critical for its activity, as they allow this compound to interact with its target enzymes and receptors effectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenoxyaniline and (S)-2-bromo-3-phenylpropanoic acid.
Formation of Intermediate: The 3-phenoxyaniline undergoes acylation with acetic anhydride to form N-(3-phenoxyphenyl)acetamide.
Coupling Reaction: The N-(3-phenoxyphenyl)acetamide is then coupled with (S)-2-bromo-3-phenylpropanoic acid using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the acetamido group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Comparación Con Compuestos Similares
(2S)-2-acetamido-3-phenylpropanoic acid: Lacks the phenoxy group, which may result in different biological activity and chemical reactivity.
(2S)-2-acetamido-3-(4-phenoxyphenyl)propanoic acid: Similar structure but with the phenoxy group in a different position, potentially leading to variations in its interaction with molecular targets.
Uniqueness:
Structural Features: The presence of both the acetamido and phenoxyphenyl groups in (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid provides unique chemical and biological properties.
Reactivity: The specific arrangement of functional groups allows for selective reactions and interactions that are not possible with other similar compounds.
Propiedades
IUPAC Name |
(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)18-16(17(20)21)11-13-6-5-9-15(10-13)22-14-7-3-2-4-8-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGDWHDFBDCAKP-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B1396461.png)
![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1396466.png)
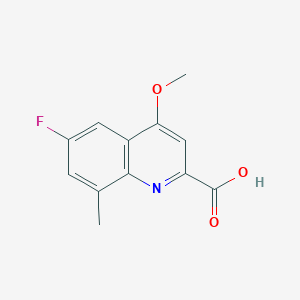

![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)
![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)
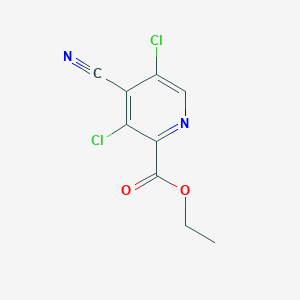
![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)
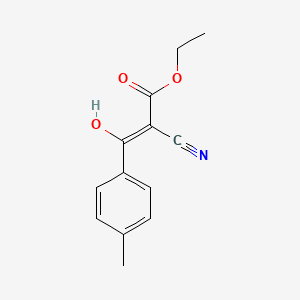
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)
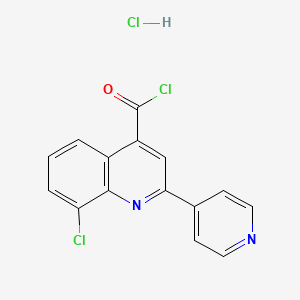
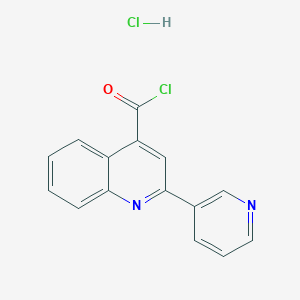
![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)
![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)
